molecular formula C14H17N5 B136542 2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole CAS No. 152828-25-6

2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole

Cat. No.: B136542
CAS No.: 152828-25-6
M. Wt: 255.32 g/mol
InChI Key: YSZXPOQOSPQIFI-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound that features a pyrazolo[1,5-b][1,2,4]triazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both amino and tert-butyl groups in its structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-aminobenzonitrile with tert-butyl hydrazine and a suitable aldehyde or ketone. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler analog with a wide range of biological activities.

    Pyrazole: Another heterocyclic compound with similar structural features and applications.

    Benzotriazole: Known for its corrosion inhibition properties and use in various industrial applications.

Uniqueness

2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole is unique due to the presence of both amino and tert-butyl groups, which enhance its reactivity and potential for diverse applications. Its structural complexity allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

IUPAC Name

4-(6-tert-butyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-14(2,3)11-8-12-16-13(18-19(12)17-11)9-4-6-10(15)7-5-9/h4-8,17H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZXPOQOSPQIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=NC(=NN2N1)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571647
Record name 4-(6-tert-Butyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenamine, 4-[6-(1,1-dimethylethyl)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl]-
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CAS No.

152828-25-6
Record name Benzenamine, 4-(6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[6-(1,1-dimethylethyl)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(6-tert-Butyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenyl)-6-tert-butyl-1H-pyrazolo[1,5-b][1,2,4]triazole
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Record name 4-{6-tert-butyl-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl}aniline
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